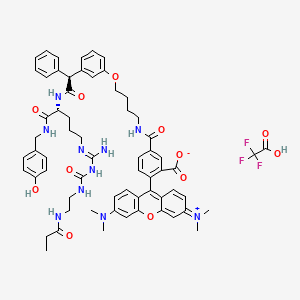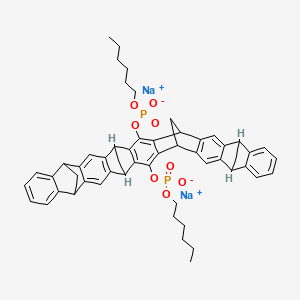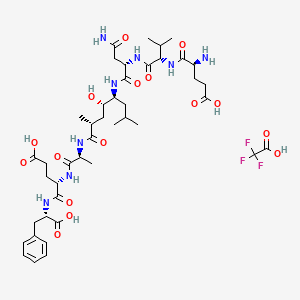![molecular formula C10H12N4O5 B12409088 9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a nucleoside analog, commonly known as a derivative of adenosine. This compound is significant in various biochemical processes and has applications in medicinal chemistry due to its structural similarity to naturally occurring nucleosides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the glycosylation of a purine base with a sugar moiety. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:
Starting Materials: Purine base (adenine) and a protected sugar derivative.
Reaction Conditions: Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) in an anhydrous solvent (e.g., dichloromethane).
Deprotection: Removal of protecting groups under acidic or basic conditions to yield the final nucleoside.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process is scaled up by using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups (e.g., halides, amines).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride for halogenation or ammonia for amination.
Major Products
The major products formed from these reactions include various nucleoside analogs with modified sugar moieties or altered purine bases, which can have different biological activities.
科学研究应用
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential antiviral or anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of 9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
Adenosine: The naturally occurring nucleoside with similar structure and function.
Deoxyadenosine: A deoxy derivative with a similar purine base but lacking one hydroxyl group on the sugar moiety.
Inosine: Another nucleoside analog with a hypoxanthine base instead of adenine.
Uniqueness
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: is unique due to its specific structural modifications, which can enhance its stability and biological activity compared to its natural counterparts. These modifications can also confer resistance to enzymatic degradation, making it a valuable compound in therapeutic applications.
属性
分子式 |
C10H12N4O5 |
|---|---|
分子量 |
268.23 g/mol |
IUPAC 名称 |
9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m0/s1 |
InChI 键 |
UGQMRVRMYYASKQ-ALQJLCSSSA-N |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@@H]3C([C@@H]([C@@H](O3)CO)O)O |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


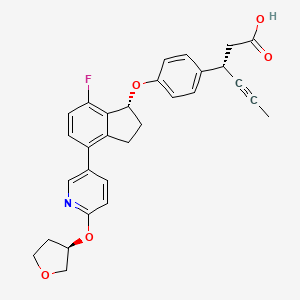
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
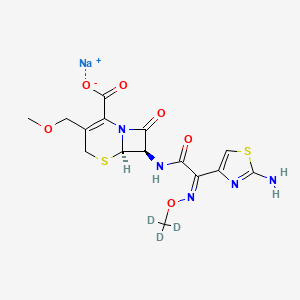

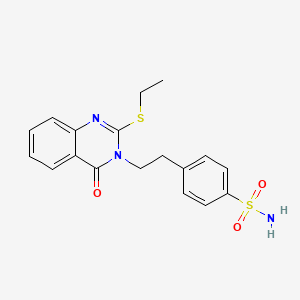
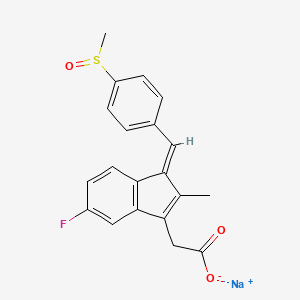
![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
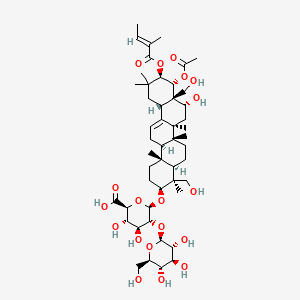
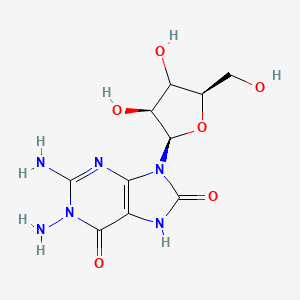
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)
